KDM4E Inhibition: Target Compound vs. Structurally Related Analog BDBM50361146 in the Same Biochemical Assay
In a direct biochemical assay measuring inhibition of N-terminal His6-tagged human KDM4E catalytic domain (residues 1–337) expressed in E. coli BL21(DE3)-R3, the target compound (BDBM50361140) exhibited an IC50 of 74,000 nM [1]. In the identical assay configuration, the structurally related benzimidazole-pyrrolidinone analog BDBM50361146 (CHEMBL1933775) achieved an IC50 of 900 nM, representing an approximately 82-fold higher potency [2]. This large potency gap clearly delineates the two compounds in applications requiring KDM4E modulation.
| Evidence Dimension | KDM4E enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 74,000 nM |
| Comparator Or Baseline | BDBM50361146 (CHEMBL1933775): 900 nM |
| Quantified Difference | 82-fold weaker than the comparator |
| Conditions | Inhibition of N-terminal His6-tagged human KDM4E (1–337 residues), same assay protocol, pre-incubation for 10 min |
Why This Matters
The stark potency difference in a matched assay allows researchers to select the target compound as a low-affinity control or scaffold for optimization, while the potent analog serves as a positive control, enabling unambiguous SAR interpretation.
- [1] BindingDB Entry BDBM50361140 (CHEMBL1933615). KDM4E IC50 = 74,000 nM. BindingDB. View Source
- [2] BindingDB Entry BDBM50361146 (CHEMBL1933775). KDM4E IC50 = 900 nM. BindingDB. View Source
